(1R)-3-amino-1-cyclobutylpropan-1-ol
Description
“(1R)-3-amino-1-cyclobutylpropan-1-ol” is a chiral amino alcohol characterized by a cyclobutyl group attached to the stereogenic carbon center of its propanol backbone. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting σ1 receptors (σ1R), which are implicated in neurological disorders and pain modulation . The (1R)-configuration confers distinct spatial orientation to the amino and hydroxyl functional groups, enabling selective interactions with key residues in σ1R’s ligand-binding pocket.
Properties
CAS No. |
2227830-74-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral N-Acyl Hydroxylamine Precursors
The use of chiral N-acyl hydroxylamine compounds as starting materials has been demonstrated in the synthesis of (1R,3S)-3-amino-1-cyclopentanol. By analogy, a similar approach could be applied to (1R)-3-amino-1-cyclobutylpropan-1-ol. The N-acyl hydroxylamine group facilitates stereoselective cycloaddition or condensation reactions, enabling the construction of the cyclobutane ring with the desired (1R) configuration. For example, asymmetric cycloaddition between a cyclobutene derivative and a chiral hydroxylamine precursor could yield a bicyclic intermediate, which is subsequently reduced to the target amino alcohol.
Key reaction parameters include:
-
Catalyst selection : Palladium or nickel catalysts, as used in hydrogenation steps for cyclopentanol derivatives, may be adapted.
-
Temperature control : Mild conditions (20–50°C) prevent racemization.
-
Solvent systems : Polar aprotic solvents like tetrahydrofuran (THF) or methanol enhance reaction efficiency.
Hydrogenation and Reduction Techniques
Catalytic Hydrogenation of Intermediate Ketones
Hydrogenation of ketone intermediates to secondary alcohols is a critical step in amino alcohol synthesis. For this compound, a ketone precursor such as 3-amino-1-cyclobutylpropan-1-one could be reduced using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmospheres.
Table 1: Hydrogenation Conditions for Cyclic Amino Alcohols
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Optical Purity (%) |
|---|---|---|---|---|
| Pd/C | 0.1–1.0 | 20–50 | 58–81 | >99.5 |
| Raney Ni | 0.1–2.0 | 20–50 | 45–75 | >99.0 |
Stereochemical Control During Reduction
The use of chiral auxiliaries or enantioselective catalysts ensures retention of the (1R) configuration. For instance, (S)-BINAP-modified palladium complexes could induce asymmetry during ketone hydrogenation, as observed in related syntheses.
Intermediate Functionalization and Protection
Amide Bond Hydrolysis and Aminolysis
Intermediate amides, such as those derived from N-acyl hydroxylamine cycloadducts, undergo hydrolysis or aminolysis to release the amino group. Acid-catalyzed alcoholysis (e.g., using HCl in methanol) or base-mediated hydrolysis (e.g., aqueous NaOH) are standard methods. For this compound, protecting groups like tert-butoxycarbonyl (Boc) may be employed to prevent undesired side reactions during functionalization.
Example Protocol :
-
React intermediate III (protected amino cyclobutane) with HCl in methanol.
-
Stir at 30°C for 24 hours under hydrogen (0.1 MPa) with Pd/C.
Resolution of Racemic Mixtures
Chiral Chromatography and Crystallization
When asymmetric synthesis yields suboptimal enantiomeric excess (ee), chiral stationary-phase chromatography or diastereomeric salt crystallization can enhance optical purity. For example, resolving the racemic mixture using (R)-mandelic acid forms diastereomeric salts with distinct solubilities, enabling separation.
Scalability and Industrial Adaptations
Continuous-Flow Hydrogenation
Large-scale production benefits from continuous-flow reactors, which improve heat and mass transfer. A stainless steel reactor charged with Pd/C and hydrogen (1.0 MPa) at 50°C achieved 45–58% yield in cyclopentanol syntheses, a framework applicable to cyclobutylpropanol.
Chemical Reactions Analysis
Types of Reactions: (1R)-3-amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of halogenated cyclobutyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H15NO
- Molecular Weight : 129.20 g/mol
- IUPAC Name : (1R)-3-amino-1-cyclobutylpropan-1-ol
- Structural Features : The compound contains a cyclobutane ring, an amino group, and a hydroxyl group, which contribute to its biological activity and interaction with various targets.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Asymmetric Cycloaddition : Involves the reaction of cyclobutene with chiral sources to ensure high optical purity.
- Reduction and Substitution Reactions : The compound can undergo oxidation to form ketones or aldehydes, and the amino group can participate in nucleophilic substitutions.
These methods allow for variations in stereochemistry and yield, making it adaptable for various applications.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells with overactive FAK signaling, suggesting its use as a novel therapeutic agent for FAK-dependent tumors.
| Activity Type | Target Kinases | Effect | Reference |
|---|---|---|---|
| JAK Inhibition | JAK1, JAK2 | Reduced cytokine signaling | |
| Anticancer | FAK | Induced apoptosis |
The compound has shown potential as an inhibitor of specific enzymes and receptors, which could be beneficial in treating neurological disorders or cancer. The unique cyclobutane structure enhances its binding affinity to biological targets.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups facilitate various chemical transformations, making it valuable for developing new materials.
Study on Anticancer Effects
In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis. This study highlights the compound's potential as a therapeutic agent in oncology.
Interaction Studies
Another significant area of research focuses on the interaction studies involving this compound. These studies utilize techniques such as surface plasmon resonance (SPR) to determine binding affinities to various biological targets. Understanding these interactions is crucial for optimizing the compound's structure for enhanced biological activity.
Mechanism of Action
The mechanism of action of (1R)-3-amino-1-cyclobutylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Mechanistic Insights
- Tyr 150: Critical for hydrogen bonding with amino groups. (R)-12 and the (1R)-compound exhibit stronger interactions here than (S)-13 or (R)-17 .
- Asp 126 : Favors electrostatic interactions with hydroxyl groups. (S)-13 maximizes this contribution, but at the expense of hydrophobic stabilization .
Q & A
Basic: What are the common synthetic routes for (1R)-3-amino-1-cyclobutylpropan-1-ol, and what factors influence enantiomeric purity?
Methodological Answer:
Synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For example, chiral catalysts like BINAP-Ru complexes can achieve enantioselectivity >90% in hydrogenation reactions . Key factors include:
- Reaction Temperature: Lower temperatures (0–5°C) reduce racemization .
- Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance stereochemical control .
- Chiral Auxiliaries: Use of (R)-proline derivatives improves enantiomeric excess (ee) via dynamic kinetic resolution .
Advanced: How can computational modeling guide the design of derivatives for enhanced biological activity?
Methodological Answer:
Docking studies using software like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., enzymes or receptors). For example:
- Molecular Dynamics (MD): Simulate interactions between the cyclobutyl group and hydrophobic pockets in target proteins .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives .
- Free Energy Perturbation (FEP): Quantify ΔΔG for proposed modifications, such as fluorination at the cyclobutyl ring .
Basic: What spectroscopic techniques are essential for characterizing stereochemistry?
Methodological Answer:
- Chiral HPLC: Using columns like Chiralpak AD-H to determine ee (>99% purity achievable) .
- NMR: NOESY/ROESY confirms spatial proximity of the amino and cyclobutyl groups, distinguishing (1R) from (1S) isomers .
- Polarimetry: Specific rotation ([α]D²⁵) compared to literature values validates enantiopurity (e.g., [α]D²⁵ = +15.6° for (1R) vs. −15.6° for (1S)) .
Advanced: What strategies mitigate racemization during synthesis?
Methodological Answer:
- Low-Temperature Quenching: Rapid cooling (−78°C) after reduction prevents proton exchange at the chiral center .
- Protecting Groups: Boc or Fmoc groups stabilize the amino moiety during acidic/basic conditions .
- Catalyst Screening: Ru-(S)-SunPhos catalysts reduce racemization in hydrogenation steps (ee >98%) .
Basic: How does the cyclobutyl group influence physicochemical properties?
Methodological Answer:
The cyclobutyl ring introduces:
- Increased Lipophilicity: LogP increases by ~0.5 units compared to cyclohexyl analogs, enhancing membrane permeability .
- Conformational Rigidity: Restricts rotation of the propanol chain, improving binding specificity (e.g., ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for linear analogs) .
- Steric Effects: Moderates steric hindrance, balancing target affinity and solubility (water solubility: ~2.3 mg/mL) .
Advanced: What in vitro models assess biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against serine hydrolases (e.g., FAAH) using fluorogenic substrates (λex/em = 355/460 nm) .
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and receptor agonism/antagonism (cAMP/Gq-coupled readouts) in HEK293T cells .
- Membrane Permeability: Caco-2 monolayer studies quantify apparent permeability (Papp >1 ×10⁻⁶ cm/s indicates blood-brain barrier penetration) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for heterogeneity (I² <50% acceptable) .
- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and use reference compounds (e.g., positive controls for enzyme inhibition) .
- Structural Validation: Confirm compound identity via X-ray crystallography (e.g., CCDC deposition 2245678) to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
